This compound can be derived from D-galactose through acetylation and iodination processes. It falls under the category of acetylated monosaccharides, which are sugars modified by the addition of acetyl groups. The presence of iodine in its structure indicates its potential use in further chemical transformations or as a labeling agent in biological studies.
The synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose typically involves several key steps:
The molecular structure of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose can be described as follows:
The stereochemistry around the anomeric carbon (C1) is β, indicating that the hydroxyl group at this position is oriented upwards in the Haworth projection.
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose can participate in several chemical reactions:
These reactions are crucial for synthesizing more complex carbohydrates and glycoconjugates.
The mechanism of action for this compound primarily revolves around its reactivity due to the presence of the iodo group and acetyl functionalities:
These mechanisms are fundamental in carbohydrate chemistry and biochemistry for constructing oligosaccharides with specific biological functions.
The physical and chemical properties of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose include:
These properties influence its handling and application in laboratory settings.
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose has several scientific applications:
The synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose hinges on strategic functionalization at the C2 position. A primary route begins with D-galactose, leveraging epimerization at C4 of D-mannose derivatives to install the requisite stereochemistry [1] [2]. The azido intermediate 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-galactopyranose (CAS 68733-19-7) serves as a critical precursor, where the azide group undergoes stereospecific iodo reduction using iodine in the presence of triphenylphosphine [9]. Alternative pathways employ Mitsunobu reactions with diiodosilane, enabling direct displacement of a C2-activated leaving group (e.g., triflate) under mild conditions [2]. The β-anomeric configuration is preserved through neighboring group participation by C3 acetyl during glycosylation, ensuring high stereoselectivity (>95%) [8].
Table 1: Key Synthetic Routes to 2-Iodogalactopyranose
Precursor | Reagent System | Key Step | Anomeric Selectivity |
---|---|---|---|
2-Azido-2-deoxygalactose derivative | I₂/PPh₃, CH₂Cl₂ | Azido reduction | β:α > 9:1 |
D-Mannose triflate | NaI, acetone, 60°C | Epimerization/iodide substitution | β-exclusive |
Glycal intermediate | N-Iodosuccinimide, H₂O | Electrophilic addition | α,β-mixture |
Per-O-acetylation is essential for hydroxyl protection and stereocontrol during iodoglycoside synthesis. Iodine-catalyzed acetylation has emerged as a robust method, where D-galactosamine or D-mannose reacts with acetic anhydride under catalytic iodine (0.1 equiv) at 90°C, achieving quantitative per-acetylation within 3 hours [2]. This approach eliminates hazardous reagents like pyridine and enhances reproducibility for multi-gram batches. Critically, regioselective anomeric deprotection is achieved using hydrazine acetate in DMF, which cleaves the anomeric acetate while preserving other acetyl groups, enabling subsequent anomeric activation [2]. Enzymatic deacetylation (e.g., porcine liver esterase) offers chemoselectivity for industrial-scale applications, though reaction kinetics require optimization [5]. The stability of the 2-iodo functionality under acetyl manipulation conditions is confirmed by NMR monitoring, showing <2% deiodination [3].
Anomeric halogenation transforms protected sugars into glycosyl donors for oligosaccharide assembly. The Koenigs-Knorr method remains pivotal: treatment of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-iodo-α-D-galactopyranose with HCl in acetic acid generates the α-configured glycosyl chloride, while titanium tetrachloride (TiCl₄) in dichloromethane yields the β-bromide [1] [6]. Halogen exchange from bromo to iodo derivatives employs sodium iodide in acetone at 60°C, exploiting Finkelstein reaction kinetics [4]. The 2-iodo substituent exerts minimal electronic influence on anomeric reactivity due to its weak electron-withdrawing nature (Hammett σₚ = +0.18), enabling standard activation protocols. However, its steric bulk necessitates extended reaction times (8–12 hours) for complete halogenation [3]. Glycosyl iodides exhibit superior shelf-life (>6 months at –20°C) compared to bromides or chlorides, making them practical glycosyl donors [4].
Scalable synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose demands rigorous process control. A stepwise protocol adapted from Pozsgay’s triflate synthesis starts with 200 g of D-mannose, proceeding through orthoester formation, acid hydrolysis, and regioselective triflation to yield 65–85 g of product after purification [2]. Crystallization optimization is critical: the iodo derivative precipitates from ethyl acetate/hexane (1:4) at –20°C with >99% diastereomeric purity, eliminating chromatography [3] [4]. For industrial batches, continuous flow extraction using centrifugal partition chromatography (aqueous acetonitrile/heptane) achieves 98.5% purity with <0.5% residual solvents [7]. Quality control relies on ¹³C-NMR chemical shifts: diagnostic signals include δ 169–171 ppm (acetyl carbonyls), δ 90.5 ppm (C1), and δ 25.8 ppm (C2-iodo) [4]. Current commercial production scales reach 100 g/batch, with Glentham Life Sciences offering >98% pure material (CAS 141510-66-9) [3].
Table 2: Scale-Up Parameters for Iodoglycoside Synthesis
Process Step | Conditions | Yield | Purity Control |
---|---|---|---|
Per-O-acetylation | Ac₂O/I₂ (0.1 eq.), 90°C, 3 h | 98% | TLC (Rf 0.6, EtOAc/hexane 1:1) |
Azido reduction | I₂/PPh₃, CH₂Cl₂, 0°C to RT, 2 h | 85% | FTIR (absence of νN₃ at 2100 cm⁻¹) |
Anomeric bromination | TiCl₄/HBr, CH₂Cl₂, –40°C, 30 min | 78% | ¹H-NMR (δ 6.5 ppm, H-α) |
Halogen exchange | NaI, acetone, 60°C, 8 h | 95% | ICP-MS (Br residue <50 ppm) |
Crystallization | Ethyl acetate/hexane (1:4), –20°C, 12 h | 91% | XRD (β-anomer crystals) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1